4-Hydroxybenzyl cyanide

概述

描述

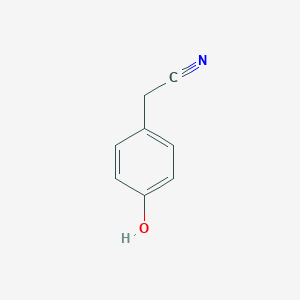

4-Hydroxybenzyl cyanide (C₈H₇NO, CAS 14191-95-8), also known as 4-hydroxyphenylacetonitrile, is a nitrile derivative characterized by a hydroxyl group at the para position of the benzene ring. It is an endogenous metabolite with notable antioxidative activity, as demonstrated by its ability to scavenge free radicals in iron thiocyanate assays . This compound occurs naturally in plants such as Gymnadenia conopsea and is a degradation product of sinalbin (a glucosinolate) in mustard seeds under acidic conditions . Industrially, it serves as a precursor for synthesizing tyramine (4-(2-aminoethyl)phenol), a biologically active amine, via selective hydrogenation over palladium catalysts . Its synthesis involves the dehydration of 4-hydroxybenzeneacetamide using dibutyltin oxide (Bu₂SnO) as a catalyst, achieving yields exceeding 95% under optimized conditions .

准备方法

Two-Step Synthesis via p-Hydroxybenzaldehyde Reduction and Cyanation

Reduction of p-Hydroxybenzaldehyde to p-Hydroxybenzyl Alcohol

The industrial synthesis of 4-HBC often begins with the reduction of p-hydroxybenzaldehyde to p-hydroxybenzyl alcohol. According to Chinese patent CN103387519B, this step employs potassium borohydride (KBH₄) in a methanol-water solvent system at 30–35°C . The reaction mechanism involves the selective reduction of the aldehyde group to a primary alcohol, with the following protocol:

-

Reaction Setup :

-

p-Hydroxybenzaldehyde (1 mol) is dissolved in methanol (3 L) and water (1 L).

-

KBH₄ (1.2 mol) is added gradually to control exothermicity.

-

The mixture is stirred at 30–35°C for 4–6 hours.

-

-

Workup :

This method operates at ambient pressure, minimizing energy costs and operational hazards compared to high-pressure hydrogenation .

Cyanation of p-Hydroxybenzyl Alcohol

The alcohol intermediate is subsequently converted to 4-HBC via nucleophilic substitution. As detailed in US Patent 4,378,319, refluxing p-hydroxybenzyl alcohol with sodium cyanide (NaCN) and ethyl formate in ethanol produces 4-HBC in 94% yield :

-

Reaction Conditions :

-

p-Hydroxybenzyl alcohol (1 mol), NaCN (1.5 mol), ethanol (12 mL), and ethyl formate (12 mL) are combined.

-

The mixture is heated under reflux at 78°C for 90 minutes.

-

-

Product Isolation :

Ethyl formate acts as both a solvent and an acid catalyst, facilitating the displacement of the hydroxyl group by cyanide. This method’s efficiency stems from the in situ generation of HCN, which enhances reactivity while avoiding direct handling of toxic gaseous HCN .

Direct Cyanation of p-Hydroxybenzyl Derivatives

Dehydration of p-Hydroxyphenylacetamide

An alternative route involves the dehydration of p-hydroxyphenylacetamide using dibutyltin oxide in toluene. This method, reported in industrial settings, achieves yields up to 95% under reflux conditions:

-

Procedure :

-

p-Hydroxyphenylacetamide (1 mol) and dibutyltin oxide (0.1 mol) are suspended in toluene.

-

The mixture is heated at 110°C for 8 hours, with water removed via azeotropic distillation.

-

-

Mechanism :

-

The tin catalyst promotes the elimination of ammonia, converting the amide to the nitrile.

-

This method is advantageous for substrates sensitive to alkaline conditions but requires careful handling of tin-based catalysts due to environmental regulations.

Comparative Analysis of Preparation Methods

Key Advantages and Limitations

-

Two-Step Synthesis :

-

Pros: High yield, operational simplicity, and scalability.

-

Cons: Requires handling of cyanide salts, necessitating stringent safety protocols.

-

-

Direct Cyanation :

-

Pros: Avoids intermediate isolation, reducing processing time.

-

Cons: Ethyl formate’s flammability demands specialized equipment.

-

-

Amide Dehydration :

-

Pros: Suitable for amide-rich feedstocks.

-

Cons: Tin catalyst disposal challenges and higher energy input.

-

Industrial-Scale Optimization Strategies

Solvent Selection and Green Chemistry

Methanol and ethanol remain dominant due to their polarity and low cost. However, ionic liquids are being investigated to enhance reaction rates and reduce waste.

化学反应分析

Types of Reactions: 4-Hydroxybenzyl cyanide undergoes various chemical reactions, including:

Hydrogenation: The selective hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst can produce tyramine.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Substitution Reactions: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrogenation: Pd/C catalyst, hydrogen gas, and a three-phase reactor.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Tyramine: Formed through the selective hydrogenation of this compound.

Various Derivatives: Depending on the substitution reactions, different derivatives can be synthesized.

科学研究应用

Organic Synthesis

Applications in Synthesis:

- Precursor for Pharmaceuticals: 4-HBC serves as a precursor for synthesizing various pharmaceutical compounds. Its nitrile group can be converted into amines or other functional groups through selective hydrogenation processes .

- Synthesis of Tyramine: Recent studies have highlighted its use in the production of tyramine via selective hydrogenation over carbon-supported palladium catalysts. This process showcases the compound's utility in generating valuable primary amines, which are important in medicinal chemistry .

Table 1: Synthesis Methods of this compound

| Method | Description | Yield (%) |

|---|---|---|

| Dehydration of p-hydroxyphenylacetamide | Using dibutyltin oxide and ionic liquid in toluene as solvent | Up to 95% |

| Hydrogenation | Selective hydrogenation to produce tyramine | Variable |

Biochemical Applications

Role in Metabolism:

- Endogenous Metabolite: 4-HBC has been identified as an endogenous metabolite found in various plants such as Moringa oleifera and Chlamydomonas reinhardtii, indicating its potential role in plant metabolism and signaling pathways .

Biological Activity:

- Dopamine Beta-Hydroxylase Inhibition: Research has demonstrated that 4-HBC acts as a suicide substrate for dopamine beta-hydroxylase, an enzyme critical in catecholamine biosynthesis. This inhibition can be leveraged to study neurotransmitter pathways and develop therapeutic agents targeting neurodegenerative diseases .

Industrial Applications

Use in Chemical Industries:

- Antibiotic Development: The compound's structural properties make it a candidate for developing antibiotics and other therapeutic agents aimed at treating infections caused by bacteria and viruses .

- Custom Synthesis Services: Companies like MedChemExpress offer custom synthesis services for 4-HBC, catering to research needs across various scientific domains .

Case Studies

Case Study 1: Production of Tyramine

A study focused on the selective hydrogenation of this compound to produce tyramine demonstrated efficient conversion rates using palladium catalysts. The reaction conditions were optimized to achieve high selectivity towards the desired amine product, highlighting the compound's versatility in synthetic organic chemistry .

Case Study 2: Dopamine Beta-Hydroxylase Inhibition

Another significant research effort investigated the inhibitory effects of 4-HBC on dopamine beta-hydroxylase, revealing insights into its mechanism of action. The findings suggest potential applications in developing drugs for managing conditions related to catecholamine dysregulation .

作用机制

The mechanism of action of 4-hydroxybenzyl cyanide involves its interaction with specific molecular targets and pathways. For instance, in the hydrogenation process, the compound interacts with the Pd/C catalyst, leading to the selective production of primary amines. The reaction conditions, such as hydrogen supply and temperature, play a crucial role in determining the outcome of the reaction .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 4-hydroxybenzyl cyanide are influenced by its hydroxyl and nitrile groups. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Table 2: Hydrogenation Performance Comparison

Physicochemical Properties

- Boiling/Melting Points : The hydroxyl group in this compound increases polarity, raising its boiling point (est. ~300°C) compared to 4-chlorobenzyl cyanide (b.p. ~250°C) .

- Solubility : this compound is sparingly soluble in water but miscible in polar organic solvents (e.g., DMSO), whereas nitro and chloro derivatives exhibit lower solubility due to reduced polarity .

Research Findings and Industrial Relevance

Catalytic Behavior

This compound’s hydrogenation is highly sensitive to reaction conditions. At 30°C and acidic pH, tyramine forms rapidly (complete in ~40 minutes) with a turnover number of 184 . In contrast, 4-aminobenzyl cyanide may undergo further reactions (e.g., cyclization) due to the nucleophilic -NH₂ group, complicating product isolation .

生物活性

4-Hydroxybenzyl cyanide (4-HBC) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article explores the biological activity of 4-HBC, focusing on its synthesis, enzymatic interactions, and implications in metabolic pathways.

This compound, also known as 4-hydroxyphenylacetonitrile, has the molecular formula and a molecular weight of 133.15 g/mol. It is classified as a secondary metabolite, which means it is not essential for the basic metabolic functions of organisms but may play significant roles in defense mechanisms or signaling processes.

Synthesis Methods:

- Reflux Method : A common method for synthesizing 4-HBC involves refluxing acetoxybenzyl acetates with potassium cyanide in methanol, yielding a product with a melting point of 70-71.5 °C and a yield of approximately 70% .

- Selective Hydrogenation : Recent studies have demonstrated the selective hydrogenation of 4-HBC to produce tyramine, utilizing a Pd/C catalyst under controlled conditions to optimize yield and selectivity .

Enzymatic Interactions

4-HBC exhibits notable interactions with various enzymes, influencing metabolic pathways and physiological responses:

- Dopamine Beta-Hydroxylase Inhibition : Research indicates that this compound acts as a suicide substrate for dopamine beta-hydroxylase (DBH), leading to its inactivation. The inhibition follows first-order kinetics with a dissociation constant of 1.9 mM, suggesting significant biological implications in neurotransmitter metabolism .

- Tyrosinase Activity : The compound has also been shown to interact with tyrosinase, an enzyme involved in melanin biosynthesis. When oxidized by tyrosinase, 4-HBC forms quinomethane intermediates, which are important in understanding pigmentation processes and potential applications in cosmetic formulations .

Metabolic Role

As a secondary metabolite, 4-HBC has been detected in various food sources such as walnuts and broad beans, indicating its potential role as a biomarker for dietary intake. Its presence suggests possible health benefits or risks associated with these foods due to its biological activity .

Case Studies

Several studies have highlighted the biological significance of 4-HBC:

- Antioxidant Properties : A study demonstrated that compounds derived from 4-HBC exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Investigations into the neuroprotective properties of 4-HBC indicate that it may help mitigate neuronal damage through modulation of enzymatic pathways associated with neurotransmitter synthesis.

- Agricultural Applications : Due to its role as a secondary metabolite, there is potential for using 4-HBC as a natural pesticide or growth regulator in agriculture.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-hydroxybenzyl cyanide, and how do they influence experimental design?

- Answer : this compound (C₈H₇NO) has a molecular weight of 133.15 g/mol, a melting point of 67–70°C, and a boiling point of 329–331°C. Its solubility in DMSO (206.53 mM) and stability under storage conditions (-20°C for powder, -80°C in solvent) are critical for handling in organic synthesis . The hydroxyl and nitrile groups enable reactivity in hydrogenation and nucleophilic substitution, necessitating inert atmospheres (e.g., N₂) to prevent degradation during reactions .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Answer : High-performance liquid chromatography (HPLC) with UV detection and ¹H NMR spectroscopy are standard methods. For example, HPLC with a C18 column resolves this compound from by-products in catalytic hydrogenation reactions, while ¹H NMR (400 MHz) confirms structural integrity using deuterated solvents like D₂O . Calibration with internal standards (e.g., ethylene glycol) improves quantification accuracy .

Q. How can researchers synthesize this compound with high purity for biochemical studies?

- Answer : A common route involves nucleophilic substitution of 4-hydroxybenzyl halides with cyanide ions (e.g., KCN/NaCN). Purification via recrystallization (ethanol/water) achieves >95% purity, validated by melting point analysis (68–72°C) and TLC . Avoid aqueous workups to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. What strategies optimize the selective hydrogenation of this compound to tyramine without by-product formation?

- Answer : Using a 5% Pd/C catalyst under acidic conditions (e.g., H₂SO₄ in methanol) suppresses secondary amine formation. Key parameters include:

- Temperature : 30°C minimizes imine coupling reactions.

- Agitation : ≥1050 rpm ensures H₂ mass transfer in a three-phase reactor.

- Pressure : 5 bar H₂ balances selectivity and reaction rate .

Monitoring via HPLC and adjusting H₂ availability prevents over-reduction to undesired products .

Q. How do structural analogs (e.g., 4-chlorobenzyl cyanide) compare in reactivity, and what implications does this have for mechanistic studies?

- Answer : Electron-withdrawing substituents (e.g., Cl) reduce nitrile reactivity in hydrogenation due to decreased electron density. For this compound, the para-hydroxyl group stabilizes intermediates via resonance, favoring primary amine formation. Comparative kinetic studies using Pd/C reveal 4-hydroxy derivatives exhibit 2× faster hydrogenation rates than chloro analogs .

Q. How should researchers address contradictions in reported antioxidative activity data for this compound?

- Answer : Discrepancies often arise from assay conditions (e.g., iron-thiocyanate vs. DPPH methods). Standardize protocols:

- Use fixed concentrations (e.g., 0.1–1 mM) in DMSO.

- Include positive controls (e.g., ascorbic acid) and account for solvent interference.

Replicate studies in show IC₅₀ values vary by ±15% across labs, highlighting the need for triplicate measurements .

Q. What are the stability challenges of this compound in aqueous buffers, and how can they be mitigated?

- Answer : The nitrile group hydrolyzes to carboxylic acids in water (pH >7). Stability assays show <10% degradation at pH 5–6 (25°C, 24 hrs). For biological assays, use phosphate buffers (pH 6.0) with 10% DMSO to maintain solubility and stability . LC-MS monitoring detects hydrolysis products (e.g., 4-hydroxyphenylacetic acid) .

Q. Methodological Considerations

Q. How to design a robust experimental protocol for studying this compound in traditional medicine extracts?

- Answer :

- Extraction : Use ethanol/water (70:30) at 60°C to isolate this compound from herbs like Descurainia sophia .

- Quantification : Combine HPLC with MS detection (LC-QTOF) to distinguish it from co-eluting phenolics.

- Bioactivity : Validate antioxidative effects in cell models (e.g., HepG2) using ROS assays, correlating with pure compound data .

Q. What statistical approaches resolve data variability in catalytic hydrogenation studies?

- Answer : Multivariate analysis (e.g., PCA) identifies dominant factors (temperature, H₂ pressure) affecting yield. For the reaction in , ANOVA confirms agitation rate (p <0.01) and acid additive (p <0.001) as critical for selectivity. Error bars in kinetic plots represent ±2σ from triplicate runs .

Q. Data Contradiction Analysis

Q. Why do some studies report tertiary amine by-products in hydrogenation, while others achieve 100% selectivity?

- Answer : Contradictions arise from acid additive usage. Without H₂SO₄, imine intermediates couple to form tertiary amines (e.g., tri-hydroxyphenylamine). Including 2 molar equivalents of acid protonates the imine, blocking nucleophilic attack . Replicate experiments under acidic conditions (30°C, 5 bar H₂) show no tertiary amines via LC-MS .

属性

IUPAC Name |

2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKYOOPFBCOXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161856 | |

| Record name | 4-Hydroxybenzylcyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybenzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

329.00 to 330.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Hydroxybenzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14191-95-8 | |

| Record name | 4-Hydroxybenzyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14191-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzylcyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzylcyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q5J224RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72 °C | |

| Record name | 4-Hydroxybenzeneacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。